molecular formula C7H8BrNO2S B14334063 2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester CAS No. 99874-54-1

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester

Cat. No.: B14334063
CAS No.: 99874-54-1
M. Wt: 250.12 g/mol
InChI Key: ADURPUWCUGYILI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a cyano group, and a methylthio group attached to the propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester typically involves the reaction of ethyl 2-cyano-3-(methylthio)acrylate with bromine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective bromination of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester exerts its effects involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The methylthio group can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-chloro-2-cyano-3-(methylthio)-, ethyl ester
  • 2-Propenoic acid, 3-iodo-2-cyano-3-(methylthio)-, ethyl ester

Uniqueness

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

99874-54-1

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

ethyl 3-bromo-2-cyano-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5(4-9)6(8)12-2/h3H2,1-2H3

InChI Key

ADURPUWCUGYILI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(SC)Br)C#N

Origin of Product

United States

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